![molecular formula C20H20BrN5O2 B3413766 5-bromo-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-furamide CAS No. 946268-29-7](/img/structure/B3413766.png)

5-bromo-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-furamide

Vue d'ensemble

Description

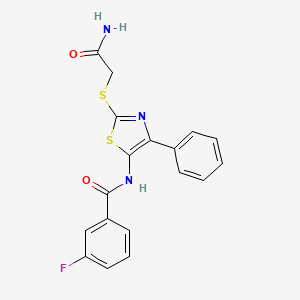

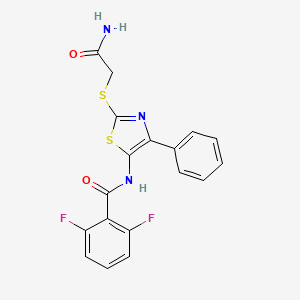

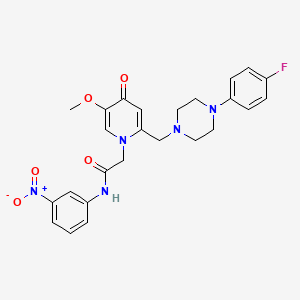

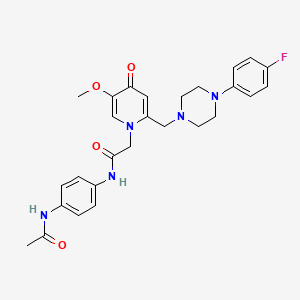

The compound “5-bromo-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-furamide” is a complex organic molecule. It contains several functional groups, including a pyrimidine ring, a pyrrolidine ring, an amide group, and a furan ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure suggests that it would likely be a rigid, planar molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the bromine atoms could potentially be replaced in a substitution reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups suggests that it would likely be soluble in polar solvents .Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of TCMDC-124708, also known as 5-bromo-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-furamide, is the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . This enzyme plays a crucial role in protein synthesis within the parasite, making it a promising target for antimalarial drugs .

Mode of Action

TCMDC-124708 inhibits protein translation by interacting with PfAsnRS . It acts as a pro-inhibitor, undergoing enzyme-mediated production of an Asn-TCMDC-124708 adduct that inhibits PfAsnRS . This unique mechanism, referred to as “reaction hijacking,” is less susceptible in human AsnRS, contributing to the compound’s selectivity .

Biochemical Pathways

The inhibition of PfAsnRS by TCMDC-124708 disrupts the protein synthesis pathway in Plasmodium falciparum, leading to the activation of the amino acid starvation response . This disruption of protein synthesis is detrimental to the parasite, affecting its growth and survival .

Pharmacokinetics

Its potent activity against parasite cultures, low mammalian cell toxicity, and low propensity for resistance development suggest favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of TCMDC-124708’s action include the inhibition of protein synthesis, activation of the amino acid starvation response, and ultimately, the death of the Plasmodium falciparum parasite .

Analyse Biochimique

Biochemical Properties

TCMDC-124708 plays a significant role in biochemical reactions, particularly in the inhibition of the Plasmodium falciparum prolyl-tRNA synthetase . This enzyme is crucial for protein synthesis in the malaria parasite, and the selective inhibition of this enzyme by TCMDC-124708 disrupts the parasite’s life cycle .

Cellular Effects

The effects of TCMDC-124708 on cellular processes are primarily related to its impact on protein synthesis. By inhibiting the prolyl-tRNA synthetase, TCMDC-124708 disrupts the normal functioning of the Plasmodium falciparum cells, leading to their eventual death .

Molecular Mechanism

TCMDC-124708 exerts its effects at the molecular level through its interaction with the prolyl-tRNA synthetase. It binds to the enzyme, preventing it from attaching the amino acid proline to its corresponding tRNA, a crucial step in protein synthesis .

Temporal Effects in Laboratory Settings

Initial studies suggest that it maintains its inhibitory effects on the prolyl-tRNA synthetase over extended periods .

Metabolic Pathways

Given its role as an inhibitor of prolyl-tRNA synthetase, it likely impacts the protein synthesis pathway in Plasmodium falciparum .

Propriétés

IUPAC Name |

5-bromo-N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN5O2/c1-13-12-18(26-10-2-3-11-26)25-20(22-13)24-15-6-4-14(5-7-15)23-19(27)16-8-9-17(21)28-16/h4-9,12H,2-3,10-11H2,1H3,(H,23,27)(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYHKGGGKBVGEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-tert-butylbenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B3413692.png)

![(2-ethoxyphenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3413703.png)

![ethyl 2-(2-(2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B3413718.png)

![4-(2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B3413723.png)

![5-(2-(4-fluorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3413727.png)

![5-(2-(4-chlorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3413741.png)

![N-(3-bromophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3413749.png)

![N-(2-fluorophenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3413753.png)

![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N,N-diethylacetamide](/img/structure/B3413769.png)

![4-bromo-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B3413773.png)